(R)-2-Azetidinemethanol
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Overview
Description
®-2-Azetidinemethanol is a chiral compound with the molecular formula C4H9NO It is characterized by a four-membered azetidine ring with a hydroxymethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Azetidinemethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of azetidine, which can be obtained through the cyclization of 3-chloropropylamine.
Hydroxymethylation: The azetidine is then subjected to hydroxymethylation using formaldehyde and a reducing agent such as sodium borohydride. This step introduces the hydroxymethyl group at the second carbon atom of the azetidine ring.
Industrial Production Methods: In an industrial setting, the production of ®-2-Azetidinemethanol may involve:
Catalytic Hydrogenation: Using a chiral catalyst to ensure the production of the desired enantiomer.
Purification: The product is purified through crystallization or chromatography to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions: ®-2-Azetidinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form ®-2-Azetidinecarboxaldehyde.
Reduction: The compound can be reduced to form ®-2-Azetidinemethanol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: ®-2-Azetidinecarboxaldehyde.
Reduction: Various ®-2-Azetidinemethanol derivatives.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
®-2-Azetidinemethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: ®-2-Azetidinemethanol derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-Azetidinemethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate specific enzymes involved in disease pathways.
Comparison with Similar Compounds
(S)-2-Azetidinemethanol: The enantiomer of ®-2-Azetidinemethanol, with similar chemical properties but different biological activities.
2-Azetidinecarboxylic Acid: A related compound with a carboxyl group instead of a hydroxymethyl group.
Azetidine: The parent compound without the hydroxymethyl group.
Uniqueness: ®-2-Azetidinemethanol is unique due to its chiral nature and the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
(R)-2-Azetidinemethanol, a nitrogen-containing heterocyclic compound, has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by a four-membered azetidine ring and a hydroxymethyl group, allows it to interact with various biological targets, making it a valuable compound for research and development.
- Molecular Formula : C4H9NO
- Molar Mass : Approximately 87.12 g/mol
- Structure : The compound features a chiral center at the second carbon of the azetidine ring, which is essential for its biological activity.
Synthesis
This compound can be synthesized through several methods:
- Starting Material : Azetidine is prepared via cyclization of 3-chloropropylamine.
- Hydroxymethylation : The azetidine undergoes hydroxymethylation using formaldehyde and reducing agents like sodium borohydride.
- Purification : The product is purified through crystallization or chromatography to achieve high enantiomeric purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The hydroxymethyl group facilitates hydrogen bonding, influencing reactivity and biological interactions. The strain within the azetidine ring enhances its reactivity, allowing it to modulate enzyme activities or interact with receptors involved in neurotransmission and metabolic processes.
Antimicrobial Properties
Studies indicate that certain azetidine derivatives, including this compound, exhibit antimicrobial activity against various bacterial strains. This property makes it a candidate for further exploration in drug development aimed at treating infections.
Antitumor Activity
Research has shown that this compound derivatives may possess antitumor properties. These compounds are being investigated for their efficacy in inhibiting cancer cell proliferation through various biochemical pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
- Antitumor Potential : In vitro assays indicated that derivatives of this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, highlighting its therapeutic potential .
Comparative Analysis with Similar Compounds
Compound | Molecular Structure | Biological Activity |
---|---|---|
This compound | Structure | Antimicrobial, Antitumor |
(S)-2-Azetidinemethanol | Structure | Different biological activities |
2-Azetidinecarboxylic Acid | Structure | Limited activity compared to (R) |
Applications in Research
This compound is utilized as a building block in organic synthesis and medicinal chemistry. Its chiral nature allows for the production of enantiopure compounds crucial for drug development. Additionally, it serves as a precursor for synthesizing enzyme inhibitors and other biologically active compounds.
Properties
IUPAC Name |
[(2R)-azetidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c6-3-4-1-2-5-4/h4-6H,1-3H2/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWWNKCHSPDIQW-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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